molecular formula C12H25N B13213308 4-Cyclohexyl-4-methylpentan-1-amine CAS No. 1306604-09-0

4-Cyclohexyl-4-methylpentan-1-amine

Cat. No.: B13213308
CAS No.: 1306604-09-0
M. Wt: 183.33 g/mol
InChI Key: VXZUFDZEHJKZJF-UHFFFAOYSA-N
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Description

4-Cyclohexyl-4-methylpentan-1-amine is an organic compound with the molecular formula C12H25N It is a member of the amine family, characterized by the presence of an amino group (-NH2) attached to a carbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 4-Cyclohexyl-4-methylpentan-1-amine typically involves the alkylation of ammonia or primary amines with appropriate alkyl halides. One common method is the reaction of cyclohexylmethyl ketone with ammonia or a primary amine under reductive amination conditions. This process can be catalyzed by hydrogenation catalysts such as palladium on carbon (Pd/C) or nickel (Ni) under hydrogen gas (H2) atmosphere .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reductive amination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced catalytic systems to ensure efficient conversion of starting materials to the desired amine product .

Chemical Reactions Analysis

Types of Reactions

4-Cyclohexyl-4-methylpentan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro compounds, while reduction can produce secondary or tertiary amines .

Scientific Research Applications

4-Cyclohexyl-4-methylpentan-1-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Cyclohexyl-4-methylpentan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds and ionic interactions with active sites of enzymes, influencing their activity. Additionally, the cyclohexyl and methyl groups contribute to the compound’s hydrophobic interactions, affecting its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Properties

CAS No.

1306604-09-0

Molecular Formula

C12H25N

Molecular Weight

183.33 g/mol

IUPAC Name

4-cyclohexyl-4-methylpentan-1-amine

InChI

InChI=1S/C12H25N/c1-12(2,9-6-10-13)11-7-4-3-5-8-11/h11H,3-10,13H2,1-2H3

InChI Key

VXZUFDZEHJKZJF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CCCN)C1CCCCC1

Origin of Product

United States

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